4,6-Dichloro-5-methylnicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-5(8)4(7(11)12)2-10-6(3)9/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSZOUNRMFQJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 5 Methylnicotinic Acid
Retrosynthetic Analysis of the 4,6-Dichloro-5-methylnicotinic Acid Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis can proceed through several logical disconnections.
The primary disconnections involve the carbon-halogen and carbon-carbon bonds, as well as the functional group interconversion of the carboxylic acid. A key retrosynthetic step would be the disconnection of the carboxylic acid group, leading back to a substituted pyridine (B92270) precursor. This simplifies the target to a 4,6-dichloro-3,5-dimethylpyridine, which could then be selectively oxidized.
Alternatively, the chloro groups can be disconnected, suggesting a halogenation reaction on a 5-methylnicotinic acid precursor. Another approach involves disconnecting the methyl group, pointing towards a methylation reaction on a 4,6-dichloronicotinic acid scaffold. These disconnections form the basis for the synthetic strategies discussed below.
Precursor Identification and Synthesis Strategies
The successful synthesis of this compound is highly dependent on the strategic choice and preparation of key precursors.
The synthesis of precursors that already contain the dihalo and methyl substitutions is a common strategy. One documented approach involves a cyclization reaction to form the pyridine ring, followed by functional group manipulations. For instance, reacting acetamidine (B91507) hydrochloride with diethyl malonate in the presence of a base like sodium methoxide (B1231860) can form a dihydropyrimidine (B8664642) intermediate. vulcanchem.com Subsequent nitration and chlorination using reagents like phosphorus oxychloride (POCl₃) can introduce the necessary chloro atoms, followed by hydrolysis to yield the carboxylic acid. vulcanchem.com
Another strategy involves starting with a pre-existing pyridine ring. For example, 2,6-dichloro-4-methylnicotinic acid has been used as a starting material for the synthesis of other complex molecules, indicating its accessibility. nih.gov While this is an isomer of the target compound, similar synthetic logic could be applied to obtain the desired this compound.
A versatile approach to complex pyridine derivatives involves the derivatization of simpler, commercially available starting materials such as methylpyridines (picolines) or nicotinic acid itself.
3-methylpyridine (β-picoline) is a key precursor for the industrial production of nicotinic acid through oxidation. google.comgoogle.commdpi.com This process can be adapted to produce substituted nicotinic acids. For example, 3,5-dimethylpyridine (B147111) (3,5-lutidine) can be oxidized to produce 5-methylnicotinic acid. google.com This precursor can then undergo halogenation to introduce the chloro groups.
The direct functionalization of the pyridine C-H bonds is another powerful method for creating substituted nicotinic acids. nih.gov While challenging, transition-metal-catalyzed cross-coupling reactions provide a route to decorate the pyridine skeleton. nih.gov
Direct Synthesis Routes
Direct synthesis routes aim to introduce the required substituents onto a pre-formed pyridine or nicotinic acid core in the final stages of the synthesis.
The introduction of chlorine atoms onto the nicotinic acid framework is a critical step. Pyridine is an electron-deficient heteroarene, which often makes electrophilic substitution reactions require harsh conditions. youtube.com
The halogenation of nicotinic acid derivatives can be achieved using various reagents. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly employed for chlorination. vulcanchem.comgoogle.com For instance, nicotinic acid can react with thionyl chloride to form nicotinoyl chloride hydrochloride, which can then undergo further halogenation at high temperatures. google.com However, controlling the regioselectivity of this reaction to obtain the desired 4,6-dichloro isomer can be challenging and may lead to mixtures of products, such as 5-chloronicotinic acid and 5,6-dichloronicotinic acid. google.com The use of specific catalysts and controlled reaction conditions is crucial to achieve high yields of the desired product.
Table 1: Halogenation Agents for Nicotinic Acid Derivatives
| Halogenating Agent | Typical Conditions | Notes |
| Thionyl chloride (SOCl₂) | Heating, often with a catalyst | Can lead to mixtures of chlorinated products. google.com |
| Phosphorus oxychloride (POCl₃) | Used to introduce chlorine atoms, often in conjunction with other steps. vulcanchem.com | A powerful chlorinating agent. |
| Solid Halogenated Reagents | Mild conditions (50-150 °C) | Offers a more controlled reaction with fewer by-products. google.com |
An alternative strategy involves the methylation of a pre-halogenated pyridine ring. The direct methylation of pyridines can be accomplished through various methods.
One approach involves the use of organometallic reagents. Another method is rhodium-catalyzed C-3/5 methylation, which uses methanol (B129727) or formaldehyde (B43269) as the methyl source. rsc.orgnih.gov This reaction proceeds through a temporary dearomatization of the pyridine ring. rsc.orgnih.gov
A process for methylating pyridine compounds at the alpha position to the nitrogen atom involves using an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst at elevated temperatures (150-400 °C). google.com While this typically directs methylation to the 2 or 6 positions, modifications to the substrate and conditions could potentially influence the regioselectivity.
Table 2: Methylation Approaches for Pyridine Rings
| Method | Reagents | Key Features |
| Rhodium-catalyzed C-H methylation | Methanol/Formaldehyde, Rh catalyst | Direct methylation at C-3 and C-5 positions. rsc.orgnih.gov |
| Radical Methylation | Methyl radical source, Ni/NiO catalyst | Typically directs methylation to positions alpha to the nitrogen. google.com |
Compound List
Multi-Step Conversions and Reaction Optimization
The synthesis of this compound is a multi-step process that begins with the strategic oxidation of a readily available starting material, followed by a targeted chlorination reaction.
A plausible and efficient synthetic route commences with 3,5-dimethylpyridine. The first key transformation is the selective oxidation of one of the methyl groups to a carboxylic acid, yielding 5-methylnicotinic acid. This is followed by the dichlorination of the pyridine ring.
Step 1: Oxidation of 3,5-Dimethylpyridine
The selective mono-oxidation of 3,5-dimethylpyridine presents a significant challenge due to the potential for over-oxidation to the corresponding dicarboxylic acid. Control over reaction conditions is paramount to maximize the yield of the desired 5-methylnicotinic acid.
Two primary methods for this oxidation have been reported:
Potassium Permanganate (B83412) (KMnO₄) Oxidation: This is a conventional method where 3,5-dimethylpyridine is treated with potassium permanganate in an aqueous solution. google.com To favor mono-oxidation, the reaction is typically conducted under mild temperature conditions (e.g., 25–45 °C) for an extended period (15–20 hours). google.comchemicalbook.com A significant drawback of this method is the formation of manganese dioxide as a byproduct, which requires separation from the reaction mixture. google.com The yield of this reaction has been reported to be around 51%. google.com
Hydrogen Peroxide/Sulfuric Acid Oxidation: A greener alternative involves the use of hydrogen peroxide in concentrated sulfuric acid. google.comgoogle.com This method avoids the use of heavy metal oxidants. The reaction is typically carried out at elevated temperatures, in the range of 110–150 °C. google.comgoogle.com The oxidation capability of this system is such that it selectively oxidizes only one of the methyl groups, leading to a stable yield of over 60%. google.comgoogle.com
Step 2: Dichlorination of 5-Methylnicotinic Acid
The subsequent step involves the introduction of two chlorine atoms onto the pyridine ring of 5-methylnicotinic acid at the 4- and 6-positions. The direct chlorination of pyridine rings, especially those bearing deactivating groups like a carboxylic acid, can be challenging and often requires potent chlorinating agents.
While a specific protocol for the dichlorination of 5-methylnicotinic acid is not extensively documented, analogous reactions in pyridine chemistry suggest plausible routes. One such approach would be the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), potentially in the presence of a catalyst. It is important to consider that these reagents can also convert the carboxylic acid functionality into an acyl chloride. smolecule.com If this occurs, a subsequent hydrolysis step would be necessary to regenerate the nicotinic acid.
An alternative strategy to facilitate chlorination is the initial N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic attack at the 2- and 6-positions. nih.govnih.gov Following chlorination, a deoxygenation step would be required to yield the final product.
Reaction Optimization:
Oxidation Step: Fine-tuning the molar ratio of the oxidizing agent to the starting material, as well as the reaction temperature and duration, to maximize the yield of 5-methylnicotinic acid while minimizing the formation of 3,5-pyridinedicarboxylic acid. google.com
Chlorination Step: Screening various chlorinating agents for efficiency and regioselectivity, optimizing the reaction temperature to balance reactivity with product stability, and exploring the use of catalysts to facilitate the reaction under milder conditions.
Purification and Isolation Techniques in the Synthesis of this compound
The isolation and purification of this compound from the reaction mixture are crucial for obtaining a product of high purity. The acidic nature of the carboxylic acid group largely dictates the purification strategy.
Acid-Base Extraction: This is a primary method for separating the acidic product from any neutral or basic impurities. The crude product can be dissolved in an organic solvent, and upon treatment with an aqueous base (like sodium hydroxide), the carboxylic acid is converted to its water-soluble salt and transfers to the aqueous phase. The layers are then separated, and the aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the purified this compound, which is then collected by filtration.
Crystallization: Recrystallization from a suitable solvent is a standard method for purifying solid organic compounds. The selection of an appropriate solvent system is critical and is based on the solubility profile of the compound. The ideal solvent will dissolve the compound at high temperatures and have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. The pH of the crystallization medium can also be adjusted to optimize the recovery of nicotinic acid derivatives. nih.gov A patented process for purifying nicotinic acid involves melting the crude material before a single recrystallization step to remove colored impurities. rasayanjournal.co.in
Below is a table summarizing the key purification techniques.
| Technique | Principle | Key Parameters for Optimization |
| Acid-Base Extraction | Differential solubility based on the acidic nature of the carboxyl group. | Choice of base, pH for precipitation, solvent selection. |
| Crystallization | Difference in solubility between the product and impurities in a specific solvent at varying temperatures. | Solvent system, cooling rate, pH of the medium. |
| Filtration | Mechanical separation of the solid product from the liquid phase. | Filter medium selection, washing of the collected solid. |
Green Chemistry Considerations in the Synthesis of Dichloronicotinic Acids
Adopting green chemistry principles in the synthesis of dichloronicotinic acids is essential for developing environmentally sustainable processes. rsc.org
Atom Economy and Waste Reduction: The principle of atom economy encourages the maximization of the incorporation of reactant atoms into the final product. In the synthesis of the 5-methylnicotinic acid precursor, using hydrogen peroxide as the oxidant is preferable to potassium permanganate as it avoids the generation of large quantities of manganese dioxide waste. chemicalbook.comgoogle.com
Safer Reagents and Solvents: A core tenet of green chemistry is the use of less hazardous chemicals. The chlorination step often employs harsh reagents like phosphorus oxychloride. Future research could focus on developing catalytic chlorination methods that utilize safer and more environmentally benign chlorine sources. Furthermore, exploring the use of greener solvents, such as water or ethanol, or employing solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis. rsc.org Microwave-assisted organic synthesis is another green technique that can lead to shorter reaction times and reduced energy consumption. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. The development of efficient and recyclable catalysts for both the oxidation and chlorination steps would represent a significant advancement in the green synthesis of this compound.
The following table outlines potential green chemistry approaches for this synthesis.
| Green Chemistry Principle | Application in Dichloronicotinic Acid Synthesis | Potential Benefits |
| Maximizing Atom Economy | Utilizing H₂O₂/H₂SO₄ for oxidation instead of KMnO₄. | Reduces inorganic waste and improves efficiency. |
| Use of Safer Solvents | Employing water, ethanol, or solvent-free conditions. | Minimizes exposure to and release of toxic solvents. rsc.org |
| Design for Energy Efficiency | Implementing microwave-assisted heating. | Reduces reaction times and energy consumption. rsc.org |
| Use of Catalytic Reagents | Developing catalytic chlorination processes. | Avoids stoichiometric use of hazardous reagents. |
Chemical Reactivity and Transformation of 4,6 Dichloro 5 Methylnicotinic Acid
Reactivity of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic, compounded by the presence of electron-withdrawing chlorine and carboxylic acid groups, significantly influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. researchgate.net Generally, pyridine is less reactive towards electrophiles than benzene (B151609) because the nitrogen atom deactivates the ring. In 4,6-Dichloro-5-methylnicotinic acid, the ring is further and strongly deactivated by the inductive effect of the two chlorine substituents and the carboxylic acid group.
The directing influence of the existing substituents on any potential, albeit highly unfavored, electrophilic attack is as follows:
Pyridine Nitrogen : Directs incoming electrophiles primarily to the meta-position (C3 and C5).
Carboxylic Acid : A deactivating, meta-directing group.
Chlorine Atoms : Deactivating, yet ortho-, para-directing groups due to lone pair donation. youtube.com
Methyl Group : An activating, ortho-, para-directing group.
Given that the only available position is C2, which is ortho to the nitrogen and the carboxylic acid, and also ortho to one of the chlorine atoms, electrophilic substitution is sterically and electronically hindered. Consequently, EAS reactions on this compound are exceptionally difficult and not commonly reported.
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when substituted with good leaving groups like halogens. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub
For this compound, the chlorine atoms at positions C4 and C6 are potential sites for nucleophilic attack. The ring nitrogen and the electron-withdrawing carboxylic acid group activate these positions for substitution by stabilizing the anionic intermediate. pressbooks.pub Reactions often require heat and can be performed with various nucleophiles. youtube.com For instance, similar dichloropyridine systems readily react with amines, alkoxides, and other nucleophiles to displace the chloro substituents. youtube.comnih.gov
| Nucleophile | Potential Product at C4 or C6 | Reaction Conditions | Reference Example Class |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | 4-Amino-6-chloro-5-methylnicotinic acid | Heating, often in a sealed vessel | Amination of halopyridines youtube.comyoutube.com |
| Sodium Methoxide (B1231860) (NaOCH₃) | 4-Chloro-6-methoxy-5-methylnicotinic acid | Heating in methanol (B129727) | Alkoxylation of halopyridines |
| Hydrazine (N₂H₄) | 4-Chloro-6-hydrazinyl-5-methylnicotinic acid | Typically in an alcohol solvent | Hydrazinolysis of halo-N-heterocycles |
The two chlorine atoms at positions C4 and C6 are pivotal in governing the reactivity of the pyridine ring. Their influence is twofold:
Inductive Effect (-I) : As highly electronegative atoms, chlorine substituents withdraw electron density from the ring through the sigma bond framework. This strong inductive effect is the primary reason for the deactivation of the ring towards electrophilic attack. Conversely, this electron withdrawal stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution, thus activating the ring for SNAr reactions. pressbooks.pub
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group at the C3 position is a key site for chemical transformations, allowing for the synthesis of various derivatives such as esters and amides. libretexts.org
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, for more sensitive or sterically hindered substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed for milder reaction conditions. organic-chemistry.org
| Alcohol Reagent | Ester Product | Typical Method |
|---|---|---|
| Methanol (CH₃OH) | Methyl 4,6-dichloro-5-methylnicotinate | Fischer Esterification (H₂SO₄ catalyst) masterorganicchemistry.com |
| Ethanol (CH₃CH₂OH) | Ethyl 4,6-dichloro-5-methylnicotinate | Fischer Esterification (H₂SO₄ catalyst) masterorganicchemistry.com |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl 4,6-dichloro-5-methylnicotinate | DCC/DMAP coupling organic-chemistry.org |
The carboxylic acid moiety can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov
Common methods for activation include:
Conversion to an Acyl Chloride : Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it to the highly reactive 4,6-dichloro-5-methylnicotinoyl chloride. This intermediate readily reacts with amines to form the corresponding amide.
Use of Coupling Reagents : In peptide synthesis and for forming amides under milder conditions, a variety of coupling reagents are used. sigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive activated ester or similar species in situ, which is then attacked by the amine. sigmaaldrich.comfishersci.co.uk Common coupling agents include carbodiimides like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and reduce side reactions. sigmaaldrich.comfishersci.co.ukpeptide.com The steric hindrance from the methyl group and the chlorine atom adjacent to the carboxylic acid might necessitate the use of more powerful coupling reagents like HATU or PyAOP for efficient amide bond formation, especially with bulky amines. researchgate.net
| Amine Reagent | Amide Product | Typical Coupling Reagent System |
|---|---|---|
| Aniline (B41778) (C₆H₅NH₂) | 4,6-Dichloro-N-phenyl-5-methylnicotinamide | HATU/DIEA fishersci.co.uk |
| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-4,6-dichloro-5-methylnicotinamide | EDC/HOBt fishersci.co.uk |
| Piperidine (C₅H₁₁N) | (4,6-Dichloro-5-methylpyridin-3-yl)(piperidin-1-yl)methanone | PyBOP sigmaaldrich.com |
Reduction to Aldehydes and Alcohols
The carboxylic acid functional group of this compound can be reduced to either an aldehyde or a primary alcohol. The outcome of the reduction is dependent on the choice of reducing agent and the reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.orglibretexts.org While specific examples for the reduction of this compound are not prevalent in the literature, the general mechanism involves the delivery of a hydride ion to the carbonyl carbon. An aldehyde is formed as an intermediate in this process, but it is immediately reduced further to the alcohol because aldehydes are more reactive than carboxylic acids. libretexts.org
The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a less reactive reducing agent that will not reduce the intermediate aldehyde. Specialized reagents and methods are typically required for this conversion, and their applicability to this compound would need to be determined experimentally.
| Reactant | Reagent | Product | Notes |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A strong reducing agent that fully reduces the carboxylic acid. libretexts.orglibretexts.org |
| Carboxylic Acid | Sodium Borohydride (NaBH₄) | No Reaction | Generally not strong enough to reduce carboxylic acids. libretexts.org |
Reactivity of the Methyl Group
The methyl group at the 5-position of the pyridine ring also participates in characteristic reactions, primarily oxidation and deprotonation.
The methyl group can be oxidized to various states, including hydroxymethyl, formyl (aldehyde), or carboxyl groups. The extent of oxidation depends on the oxidizing agent and reaction conditions.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize methyl groups on aromatic rings to carboxylic acids. chemicalbook.comchemspider.com This reaction is often performed in an aqueous solution, sometimes with pyridine as a co-solvent, and may require heating. chemspider.com For instance, 3,5-dimethylpyridine (B147111) can be selectively oxidized at one methyl group to form 5-methylnicotinic acid using potassium permanganate. chemicalbook.com However, controlling the reaction to stop at the aldehyde stage can be difficult, as over-oxidation to the carboxylic acid is common. thieme-connect.de Milder and more selective oxidizing agents, such as chromium-based reagents or specialized catalytic systems, might be employed to achieve the aldehyde. thieme-connect.de
| Starting Material | Oxidizing Agent | Product | Key Observation |
| 3,5-Dimethylpyridine | Potassium Permanganate (KMnO₄) | 5-Methylnicotinic Acid | Selective oxidation of one methyl group to a carboxylic acid. chemicalbook.com |
| Methylarenes | Chromium(VI) oxide/acetic acid | Arenecarbaldehydes | Proceeds via a geminal diacetate intermediate. thieme-connect.de |
The methyl group on the pyridine ring can be deprotonated using a strong base to form a carbanion. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the dichloropyridine ring. This resulting anion can then react with various electrophiles, allowing for the elongation of the carbon chain at this position. While specific studies on the deprotonation of this compound are limited, this type of reactivity is a fundamental concept in the functionalization of methyl-substituted heterocycles.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The two chlorine atoms on the pyridine ring serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is a key consideration.
The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a powerful tool for creating biaryl structures. mdpi.com In the case of dichloropyridine derivatives, the reaction can often be controlled to occur selectively at one of the chlorine positions. For 2,6-dichloropyridines, the presence of a carboxylic acid group at the 3-position has been shown to direct the Suzuki-Miyaura coupling to the C6 position. rsc.org This selectivity is influenced by the electronic effects of the substituents on the pyridine ring.
Various palladium catalysts and reaction conditions have been developed for the Suzuki-Miyaura coupling of dihalopyridines. For example, the coupling of 2,6-dichloropyridine (B45657) with alkyl boronic pinacol (B44631) esters has been achieved using a catalyst system of Pd(OAc)₂ and Ad₂PⁿBu with LiOᵗBu as the base. nih.gov
| Substrate | Coupling Partner | Catalyst System | Product |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine nih.gov |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C4-substituted pyrimidine (B1678525) mdpi.com |
| 2,6-Dichloropyridine (with 3-COOH) | Arylboronic acid | Pd(OAc)₂/PPh₃/Na₂CO₃ | C6-arylated product rsc.org |
Other important palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings, are also applicable to this compound.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reactivity of the two chlorine atoms in this compound would likely differ, allowing for potential regioselective alkynylation. In some cases, Sonogashira couplings can be performed under copper-free conditions. nih.gov Decarbonylative Sonogashira couplings of carboxylic acids have also been developed, offering an alternative pathway for the formation of arylalkynes. rsc.orgrsc.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The presence of a carboxylic acid group within the substrate can influence the reaction's efficiency and directivity. nih.gov
The Stille reaction utilizes an organotin compound as the coupling partner for the aryl halide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. thermofisher.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
| Coupling Reaction | Key Reagents | Bond Formed |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Aryl-Alkyne libretexts.orgwikipedia.org |
| Heck | Alkene, Pd catalyst, Base | Aryl-Alkene wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane, Pd catalyst | Aryl-Aryl/Vinyl/Alkyl wikipedia.orgorganic-chemistry.org |
Buchwald-Hartwig Amination with Halogenated Nicotinic Acid
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.org This reaction is widely used to couple amines with aryl halides. researchgate.netorganic-chemistry.org For substrates like this compound, the key challenge and point of interest is the regioselectivity—determining which of the two chlorine atoms reacts preferentially.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in peer-reviewed literature, the reactivity can be predicted based on analogous transformations with similar dichlorinated N-heterocycles, such as dichloropyrimidines and dichloroquinolines. nih.govnih.gov In many dichlorinated pyridine and pyrimidine systems, the chlorine atom at the C4 position is more susceptible to nucleophilic attack or oxidative addition to the palladium(0) catalyst than the chlorine at the C6 position. This enhanced reactivity is due to the electronic influence of the ring nitrogen.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved over several "generations" to accommodate a wider range of substrates and achieve milder reaction conditions. researchgate.net For dichlorinated heterocycles, it has been shown that mono-amination can often be achieved with high selectivity. The introduction of the first amino group is an electron-donating substituent, which deactivates the ring towards further substitution, often making the second amination more challenging and requiring more forcing conditions or different catalytic systems. nih.gov
In the case of this compound, a selective mono-amination at the C4 position is the expected primary outcome when using one equivalent of the amine. The reaction would proceed via the typical Buchwald-Hartwig catalytic cycle, which includes oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov
Below is a table of representative, albeit hypothetical, conditions for the selective mono-amination of this compound based on established protocols for similar substrates.
Table 1: Representative Conditions for Buchwald-Hartwig Mono-Amination
| Amine | Catalyst/Ligand | Base | Solvent | Expected Major Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(Phenylamino)-6-chloro-5-methylnicotinic acid |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 4-Morpholino-6-chloro-5-methylnicotinic acid |
| Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 4-(Benzylamino)-6-chloro-5-methylnicotinic acid |
Other Functional Group Interconversions on the this compound Skeleton
Beyond amination, the this compound skeleton is amenable to other functional group interconversions (FGIs). These transformations can target the remaining chlorine atom after an initial substitution, or the carboxylic acid group itself.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a process that can sometimes be achieved without a metal catalyst, especially with strong nucleophiles. libretexts.org The C4 position is generally the most electrophilic site, prone to attack by nucleophiles like alkoxides, thiolates, and secondary amines. nih.govmdpi.com Studies on related 6-chloronicotinic esters have shown that reactions with phenols and thiophenols proceed efficiently at high temperatures, often in polar aprotic solvents. unimi.it
Other Cross-Coupling Reactions: The chlorine atoms can also participate in other palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings. These reactions allow for the formation of carbon-carbon bonds, significantly increasing molecular complexity. Research on 2,6-dichloronicotinic acid has demonstrated that the carboxylic acid can act as a directing group, allowing for regioselective Suzuki coupling. acs.org This suggests that selective functionalization at either the C4 or C6 position of this compound could be achieved by carefully choosing the catalyst, ligands, and reaction conditions.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups. nih.gov Standard organic transformations can be applied, provided the reagents are compatible with the chlorinated pyridine ring.
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents like EDC/DMAP can yield the corresponding ester.
Amide Formation: Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or a carbodiimide, followed by treatment with a primary or secondary amine, will produce the corresponding amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (hydroxymethyl group). Note that such strong reducing agents might also affect the chloro substituents under certain conditions.
These interconversions are foundational for using this compound as a versatile building block in the synthesis of more complex molecules for pharmaceuticals and materials science.
Table 2: Potential Functional Group Interconversions
| Reaction Type | Reagents | Functional Group Targeted | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | C4-Cl or C6-Cl | C-Aryl |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | C4-Cl or C6-Cl | C-Alkynyl |
| Esterification | Methanol, H₂SO₄ (cat.) | -COOH | -COOCH₃ |
| Amide Formation | 1. SOCl₂ 2. NH₃ | -COOH | -CONH₂ |
| Nucleophilic Substitution | NaOCH₃, Methanol | C4-Cl | C4-OCH₃ |
Advanced Spectroscopic Characterization of 4,6 Dichloro 5 Methylnicotinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4,6-dichloro-5-methylnicotinic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic proton, the methyl protons, and the carboxylic acid proton. The chemical shifts of these protons are influenced by the electronic effects of the chloro, methyl, and carboxylic acid substituents on the pyridine (B92270) ring.
For comparative purposes, the ¹H NMR data for the closely related nicotinic acid is presented below. hmdb.castackexchange.com The presence of two chloro substituents and a methyl group in this compound would significantly alter the chemical shifts compared to the parent compound.
| Proton | Nicotinic Acid (ppm) | Expected for this compound (ppm) |
| H2 | ~9.15 | ~8.7-9.0 |
| H4 | ~8.30 | - |
| H5 | ~7.60 | - |
| H6 | ~8.83 | - |
| -CH₃ | - | ~2.4-2.6 |
| -COOH | ~13.0 | >12 |
Note: This is an interactive data table. Specific values for this compound are estimations based on known substituent effects.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents and their positions on the pyridine ring.
The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-160 ppm. The carbons directly attached to the chlorine atoms (C4 and C6) will be significantly deshielded. The methyl carbon will be the most upfield signal, generally appearing between 15 and 25 ppm.
A comparison with the ¹³C NMR data of nicotinic acid highlights the expected shifts due to the substituents.
| Carbon | Nicotinic Acid (ppm) | Expected for this compound (ppm) |
| C2 | ~150.2 | ~152-155 |
| C3 | ~126.7 | ~130-135 |
| C4 | ~136.9 | ~145-150 |
| C5 | ~123.7 | ~135-140 |
| C6 | ~153.2 | ~155-160 |
| -CH₃ | - | ~18-22 |
| -COOH | ~166.2 | ~168-172 |
Note: This is an interactive data table. Specific values for this compound are estimations based on known substituent effects.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, a COSY spectrum would be expected to be simple, primarily showing no cross-peaks for the isolated aromatic and methyl protons. However, it would be crucial for confirming the absence of proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak between the aromatic proton signal and the C2 carbon signal, as well as a cross-peak between the methyl proton signals and the methyl carbon signal. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:
The aromatic proton (H2) showing correlations to C3, C4, and the carboxylic acid carbon.
The methyl protons showing correlations to C4, C5, and C6.
These 2D NMR techniques, when used in conjunction, provide a powerful and definitive method for the structural confirmation of this compound.
Anomalous Spectral Interpretations in Halogenated Nicotinic Acids
The presence of multiple halogen substituents on the nicotinic acid ring can sometimes lead to anomalous spectral features. These can include unexpected chemical shifts, altered coupling constants (if applicable), and signal broadening. The strong electron-withdrawing nature of the chlorine atoms can significantly influence the electron density distribution around the pyridine ring, leading to shifts that may not be perfectly predicted by simple additive models.
Furthermore, in some halogenated pyridines, quadrupolar relaxation effects from the nitrogen atom and the chlorine atoms can cause broadening of adjacent proton and carbon signals. This is particularly relevant for the carbons directly bonded to chlorine (C4 and C6) and the adjacent C2 and C5 carbons. Careful analysis of the spectral linewidths can provide additional insights into the electronic environment of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.
The most prominent features would be the absorptions associated with the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band, typically in the range of 1700-1730 cm⁻¹, the exact position being influenced by the electronic effects of the pyridine ring and the substituents.
Other key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching is expected around 3000-3100 cm⁻¹, while the methyl C-H stretching will appear in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: The aromatic ring vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹, and can be useful for confirming the presence of the chloro substituents.
The FT-IR data for nicotinic acid provides a baseline for comparison. researchgate.netresearchgate.net
| Vibrational Mode | Nicotinic Acid (cm⁻¹) | Expected for this compound (cm⁻¹) |
| O-H stretch (broad) | ~3000-2500 | ~3300-2500 |
| C-H stretch (aromatic) | ~3070 | ~3100-3000 |
| C-H stretch (aliphatic) | - | ~2980-2850 |
| C=O stretch | ~1709 | ~1730-1700 |
| C=C, C=N stretch | ~1594, 1418 | ~1600-1400 |
| C-Cl stretch | - | < 800 |
Note: This is an interactive data table. Specific values for this compound are estimations based on known functional group frequencies.
Raman Spectroscopy for Molecular Vibrational Analysis
The Raman spectrum is largely defined by the vibrations of the pyridine ring. Deformations and stretching of the ring system, which are sensitive to substitution, are observed. researchgate.net For instance, the ring breathing modes, typically found in nicotinic acid derivatives, are expected to be present, though their wavenumbers will be shifted due to the electronic and mass effects of the chloro and methyl substituents. researchgate.netnih.gov The presence of heavy chlorine atoms is expected to lower the frequency of certain ring vibrations.
Key vibrational modes for this compound include the C-Cl stretching vibrations, which are typically found in the lower frequency region of the spectrum. The vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching and bending modes, will also be present. The carboxylic acid group gives rise to characteristic signals, including the C=O stretching, C-O stretching, and O-H bending modes, although the latter can sometimes be weak or broad in Raman spectra. researchgate.net
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 | Vibrations of the remaining C-H bond on the pyridine ring. |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Symmetric and asymmetric stretching of the -CH₃ group. |
| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Stretching of the carbonyl group, sensitive to hydrogen bonding. |
| Ring Skeletal Vibrations | Pyridine Ring | 1400 - 1600 | C=C and C=N stretching modes within the aromatic ring. researchgate.net |
| C-H Bend | Methyl Group | 1375 - 1470 | Bending and scissoring modes of the -CH₃ group. |
| Ring Breathing Mode | Pyridine Ring | 990 - 1050 | Symmetric expansion and contraction of the pyridine ring. researchgate.net |
Note: The predicted wavenumber ranges are based on data for related nicotinic acid and halogenated pyridine compounds. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₇H₅Cl₂NO₂), the molecular ion peak (M⁺) would provide direct confirmation of its molecular weight. wikipedia.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. youtube.com In electron ionization (EI) MS, the high-energy process leads to predictable bond cleavages. youtube.com For this compound, characteristic fragmentation pathways would likely include:
Loss of the carboxylic acid group: A prominent fragment resulting from the cleavage of the -COOH group (mass of 45 Da).
Loss of chlorine: Fragments corresponding to the loss of one or both chlorine atoms (mass of 35/37 Da each). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.
Loss of the methyl group: Cleavage of the -CH₃ group (mass of 15 Da).
These fragmentation processes allow for the step-by-step reconstruction of the molecule's structure. wikipedia.orgyoutube.com
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₇H₅Cl₂NO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured value from HRMS to unequivocally confirm the elemental composition.
Table 2: HRMS Data and Plausible Fragments for this compound
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₇H₅³⁵Cl₂NO₂]⁺ | 204.96971 | Molecular Ion |
| [M-CH₃]⁺ | [C₆H₂³⁵Cl₂NO₂]⁺ | 189.94366 | Loss of a methyl radical |
| [M-Cl]⁺ | [C₇H₅³⁵ClNO₂]⁺ | 170.00086 | Loss of a chlorine radical |
| [M-COOH]⁺ | [C₆H₄³⁵Cl₂N]⁺ | 160.97955 | Loss of a carboxyl radical |
Note: Masses are calculated for the monoisotopic species containing ³⁵Cl. The presence of ³⁷Cl would result in corresponding peaks at m/z values approximately 2 Da higher.
X-ray Crystallography for Solid-State Structural Analysis
Based on studies of related halogenated nicotinic acid derivatives, the molecule is expected to have a largely planar pyridine ring. acs.org The carboxylic acid group may be co-planar or slightly twisted relative to the ring. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers or catemeric chains. Additionally, weaker interactions like halogen bonds (C-Cl···O or C-Cl···N) and π-π stacking of the pyridine rings could play a significant role in stabilizing the crystal lattice. acs.org Analysis of nicotinic acid itself has shown it to crystallize in the monoclinic space group P2₁/c. nanomegas.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | A common crystal system for such organic molecules. nanomegas.com |
| Space Group | P2₁/c | A common space group for nicotinic acid derivatives. nanomegas.com |
| a (Å) | 7.2 - 7.8 | Unit cell dimension. |
| b (Å) | 11.5 - 12.5 | Unit cell dimension. |
| c (Å) | 7.0 - 7.5 | Unit cell dimension. |
| β (°) | 110 - 115 | Unit cell angle. |
Note: These parameters are hypothetical, based on published data for nicotinic acid and are subject to experimental determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic pyridine ring system.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Predicted λmax (nm) | Notes |
|---|---|---|---|
| π → π* | Substituted Pyridine Ring | 270 - 290 | High-intensity absorption band characteristic of aromatic systems. nih.gov |
| π → π* | Substituted Pyridine Ring | 220 - 240 | A second, often stronger, π to π* transition at a shorter wavelength. nih.gov |
Note: The predicted λmax values are estimates based on data for related pyridine carboxylic acids and are dependent on the solvent.
In-Depth Computational and Theoretical Analysis of this compound Remains a Niche Area of Study
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the compound this compound are not publicly available. While general principles of computational chemistry are routinely applied to similar molecules, specific research findings for this particular compound, as required for a detailed analysis of its quantum chemical properties and reactivity, have not been published.
Computational chemistry is a powerful tool for understanding the intrinsic properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods provide deep insights into molecular geometry, electronic structure, and reactivity. However, the application of these sophisticated methods is often driven by the specific research interests of scientific groups, typically related to drug discovery, materials science, or fundamental chemical theory. For many known chemical compounds, including this compound, such detailed public-domain studies have not yet been undertaken or published.
While general knowledge exists for related compounds, such as other substituted nicotinic acids and chlorinated pyridines, this information cannot be directly extrapolated to provide a scientifically accurate and detailed analysis solely for this compound. The precise arrangement of the chloro, methyl, and carboxylic acid substituents on the pyridine ring will uniquely influence its electronic and conformational properties.
To fulfill the requested detailed analysis, specific research would need to be conducted to generate the necessary data for each of the outlined sections. This would involve:
Computational and Theoretical Studies of 4,6 Dichloro 5 Methylnicotinic Acid
Reactivity Prediction and Mechanism Elucidation:
Solvent Effects on Reaction Pathways
Computational studies investigating the role of solvents on the reaction pathways of 4,6-dichloro-5-methylnicotinic acid are crucial for understanding its chemical behavior in various environments. The polarity and hydrogen-bonding capability of a solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products.
Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the solvent environment. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies. For this compound, with its polar carboxylic acid group and chloro-substituted pyridine (B92270) ring, the choice of solvent is expected to have a pronounced effect on its reactivity.
For instance, in protic solvents like water or ethanol, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. rsc.org This can facilitate reactions involving proton transfer, such as deprotonation of the carboxylic acid. The stabilization of the resulting carboxylate anion by the solvent would be a key factor in such processes. Conversely, in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone, different reaction pathways may be favored due to the altered solvation of the reacting species. rsc.org Computational studies can map out the potential energy surfaces of reactions in different solvents, identifying the lowest energy pathways and predicting how the reaction kinetics and thermodynamics will change.
Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental data.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation. For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts.
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridine ring, and the acidic proton of the carboxylic acid. vulcanchem.com The chemical environment of each proton, influenced by the electron-withdrawing chlorine atoms and the carboxylic acid group, will determine its specific chemical shift. Similarly, the ¹³C NMR spectrum will exhibit unique resonances for each carbon atom in the molecule. By comparing the calculated chemical shifts with experimental data, the structural assignment can be confirmed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on typical chemical shift values for similar functional groups and is intended for illustrative purposes, as specific computational data for this molecule is not readily available in the provided search results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~2.5 | ~20 |
| Pyridine-H | ~8.0-8.5 | ~150 |
| Carboxyl (COOH) | ~13.0 | ~165 |
| C-Cl | N/A | ~140-150 |
| C-COOH | N/A | ~130 |
Vibrational Frequency Calculations for IR and Raman Spectra
Density Functional Theory (DFT) calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, these calculations can help assign the various vibrational modes.
Key vibrational modes would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-Cl stretching modes, and various vibrations of the pyridine ring. vulcanchem.com The calculated frequencies, when scaled appropriately to account for anharmonicity and other effects, can show good agreement with experimental spectra. nih.gov This allows for a detailed understanding of the molecular vibrations and can aid in the identification of the compound.
Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the functional groups found in this compound, as specific computational and experimental data for this molecule were not available in the search results.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | ~3500-3700 | ~2500-3300 (broad) |
| Carbonyl | C=O Stretch | ~1700-1750 | ~1680-1710 vulcanchem.com |
| Carbon-Chlorine | C-Cl Stretch | ~600-800 theaic.org | ~650-850 vulcanchem.comtheaic.org |
Electronic Excitation Energy Calculations for UV-Vis Spectra
Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. These calculations can predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*). For this compound, the electronic transitions are expected to involve the π-system of the pyridine ring and the non-bonding electrons on the oxygen and chlorine atoms. The solvent environment can also influence the UV-Vis spectrum, and computational models can account for these solvatochromic shifts.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is governed by intermolecular interactions, which can be investigated using computational methods.
Hydrogen Bonding Networks in the Solid State
In the solid state, this compound is expected to form extensive hydrogen bonding networks. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). A common motif for carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds. researchgate.net
Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of chains or more complex three-dimensional networks. A related compound, 4,6-dichloro-5-methylpyrimidine, has been shown to form inversion dimers through C-H···N hydrogen bonds in the crystal. nih.gov It is plausible that this compound could exhibit similar C-H···N interactions, in addition to the stronger O-H···N or O-H···O hydrogen bonds. nih.govnih.gov Computational studies can be used to analyze the geometry and energetics of these hydrogen bonds, providing a deeper understanding of the forces that dictate the crystal packing. nih.govresearchgate.net
π-π Stacking Interactions in Crystalline Architectures
The pyridine ring, being an electron-deficient aromatic system, can engage in various forms of π-π stacking. The specific nature of these interactions is heavily influenced by the substituents on the ring. The presence of two electron-withdrawing chlorine atoms and a methyl group, in addition to the carboxylic acid function, would create a complex electronic landscape across the aromatic ring. This, in turn, dictates the preferred orientation of interacting molecules.
Typically, π-π stacking can be categorized into face-to-face and edge-to-face arrangements. In a face-to-face orientation, the aromatic rings are nearly parallel. However, due to electrostatic repulsion between the electron clouds, a perfectly co-facial arrangement is often less favorable than a slightly offset or slipped-parallel conformation. The centroid-to-centroid distance is a key parameter in quantifying these interactions, with typical values falling in the range of 3.3 to 3.8 Å. Another important geometric parameter is the slip angle, which describes the degree of offset between the ring centroids.
In the hypothetical crystal structure of this compound, one could anticipate that the steric bulk of the methyl group and the chlorine atoms, along with their electronic effects, would lead to a significantly slipped π-π stacking arrangement to minimize steric hindrance and optimize electrostatic interactions. The carboxylic acid group would likely form strong hydrogen bonds, which would be a primary organizing force in the crystal packing, with the weaker π-π stacking interactions providing further stabilization.
A detailed computational analysis, employing methods such as Density Functional Theory (DFT) with dispersion corrections, would be necessary to precisely determine the geometry and energetic contribution of these π-π stacking interactions.
Table 1: Hypothetical Geometric Parameters for π-π Stacking in this compound
| Parameter | Description | Hypothetical Value Range |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting pyridine rings. | 3.4 - 3.7 Å |
| Interplanar Angle | The angle between the planes of the two aromatic rings. | 0° - 10° |
| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the plane of one of the rings. | 15° - 30° |
| Vertical Displacement | The perpendicular distance between the centroid of one ring and the plane of the other. | 3.2 - 3.5 Å |
This table is illustrative and based on typical values for similar organic compounds. Actual values would require experimental crystallographic data or high-level computational modeling.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
For this compound, a Hirshfeld surface analysis would provide quantitative insights into the nature and relative importance of the various non-covalent interactions that stabilize the crystal structure. The surface is typically colored based on properties like dnorm, which is a normalized contact distance. Red spots on the dnorm map indicate close contacts (shorter than the van der Waals radii), which are often indicative of hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of approximately the van der Waals separation.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a summary of all intermolecular contacts. It is a scatter plot of the distance from the surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The distribution and shape of the points on this plot are characteristic of specific types of interactions.
Given the molecular structure of this compound, the following intermolecular contacts would be expected to be prominent in the Hirshfeld surface analysis:
O···H/H···O Contacts: These would appear as sharp spikes in the fingerprint plot and correspond to the strong hydrogen bonds formed by the carboxylic acid group. These are expected to be the most significant interactions.
Cl···H/H···Cl Contacts: The presence of chlorine atoms would lead to numerous halogen-hydrogen interactions, which would be visible as distinct regions in the fingerprint plot.
C···H/H···C Contacts: These represent weaker van der Waals interactions and are typically seen as wings in the fingerprint plot.
Cl···Cl Contacts: Depending on the packing, halogen-halogen interactions between chlorine atoms might also be present.
C···C Contacts: These would correspond to the π-π stacking interactions and would appear as a characteristic feature in the fingerprint plot, often at longer de and di values.
The percentage contribution of each type of contact to the total Hirshfeld surface area provides a quantitative measure of their importance in the crystal packing.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Predicted Contribution (%) | Description |
| O···H/H···O | 25 - 35% | Dominant hydrogen bonding from the carboxylic acid group. |
| Cl···H/H···Cl | 20 - 30% | Significant halogen-hydrogen bonding. |
| H···H | 15 - 25% | General van der Waals forces. |
| C···H/H···C | 10 - 15% | Weaker van der Waals interactions. |
| C···C | 5 - 10% | Indicative of π-π stacking interactions. |
| Cl···C/C···Cl | 3 - 7% | Halogen-carbon contacts. |
| Cl···O/O···Cl | 1 - 5% | Interactions between chlorine and oxygen atoms. |
| Other | < 5% | Minor contributions from other contact types. |
This table presents a hypothetical breakdown based on the molecular structure. The actual percentages would be derived from a Hirshfeld analysis of experimental crystal data.
Applications in Complex Organic Molecule Synthesis
Role as a Key Intermediate in Heterocyclic Synthesis
The reactivity of its substituents allows for the straightforward generation of other heterocyclic compounds, positioning it as a crucial starting point for various synthetic pathways.
A primary application of 4,6-dichloro-5-methylnicotinic acid is in the synthesis of other pyridine (B92270) derivatives through the modification of its carboxylic acid group. A notable example is its conversion to 4,6-dichloro-5-methylnicotinamide. google.com This transformation is a fundamental step in building more complex molecules where an amide linkage is required.
The synthesis involves activating the carboxylic acid, typically with an agent like oxalyl chloride in a solvent such as dichloromethane, followed by the introduction of ammonia (B1221849) to form the primary amide. google.com This reaction specifically targets the carboxylic acid group while leaving the reactive chlorine atoms untouched for potential subsequent reactions.
Table 1: Reaction Components for the Synthesis of 4,6-dichloro-5-methylnicotinamide
| Reactant/Reagent | Function | Reference |
|---|---|---|
| This compound | Starting Material | google.com |
| Oxalyl chloride | Activating Agent | google.com |
| Dichloromethane | Solvent | google.com |
| Ammonia | Amide Formation | google.com |
The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are common motifs in medicinal chemistry and materials science. The compound has been utilized as a starting material in the synthesis of complex fused imidazole-pyridine structures. googleapis.com
In one documented pathway, this compound was converted into 7-(4-bromo-2-chloro-phenylamino)-8-methylimidazol-2-alpyridine-6-carboxylic acid. googleapis.com This process demonstrates the utility of the dichlorinated pyridine core as a foundation upon which another heterocyclic ring (imidazole) can be assembled, showcasing its role as a critical building block for polycyclic systems.
Scaffold for the Construction of Advanced Organic Structures
A molecular scaffold is a core structure upon which diverse functional groups can be systematically added. This compound serves this purpose effectively, with its pyridine nucleus acting as the rigid framework.
The true potential of this compound as a scaffold lies in the differential reactivity of its functional groups. Chemists can selectively introduce a variety of chemical moieties to build complex target molecules.
For instance:
Amide Functionality: As previously discussed, the carboxylic acid can be converted into an amide, which can then participate in further reactions or serve as a key pharmacophore. google.com
Complex Amine Substituents: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of complex amine side chains. This is a key step in the synthesis of the fused imidazol-2-alpyridine system, where a substituted aniline (B41778) derivative displaces one of the chlorine atoms, initiating the sequence that leads to ring fusion. googleapis.com
This ability to sequentially or selectively modify different parts of the molecule makes it a powerful tool for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Asymmetric synthesis is crucial for the preparation of chiral molecules, particularly in the pharmaceutical industry. uwindsor.camdpi.com While this compound is an achiral molecule, it has the potential to be used in the synthesis of chiral products. This could be achieved by reacting it with chiral reagents or by using chiral catalysts to control the stereochemistry of reactions at its functional groups. However, based on a review of available literature, specific, documented examples of this compound being employed in asymmetric synthesis are not widely reported.
Preparation of Chemical Probes and Reagents
Chemical probes are essential tools in chemical biology for studying the function of biomolecules. researchgate.net The structure of this compound contains multiple handles suitable for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. For example, the carboxylic acid could be coupled to an amine-containing fluorescent dye, or one of the chloro groups could be substituted with a thiol-containing linker for attachment to a protein. Despite this potential, specific instances of this compound being used to prepare chemical probes or specialized reagents are not extensively documented in the scientific literature.
Utility in Agrochemical Intermediate Synthesis
The strategic placement of reactive functional groups on the pyridine core of this compound makes it a molecule of interest for the synthesis of agrochemical intermediates. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the carboxylic acid group at the 3-position can undergo various derivatizations such as esterification and amidation. The methyl group at the 5-position can also influence the reactivity and properties of the final molecule.
While the potential of this compound as a building block for agrochemicals is recognized, detailed and specific chemical routes to commercial agrochemicals are not extensively documented in publicly available scientific literature. However, the inherent reactivity of the molecule allows for the postulation of several synthetic pathways to key agrochemical scaffolds.
One of the primary applications of similar chlorinated pyridinecarboxylic acids in the agrochemical industry is in the synthesis of herbicides, particularly those belonging to the sulfonylurea class. These herbicides are known for their high efficacy at low application rates. The general synthetic approach involves the reaction of a heterocyclic amine with a sulfonyl isocyanate. In this context, derivatives of this compound could serve as the heterocyclic amine component after suitable chemical modification.
A plausible, though not explicitly documented, synthetic route could involve the conversion of the carboxylic acid group of this compound into an amine. This transformation would yield a highly functionalized aminopyridine derivative, which could then be reacted with a suitable arylsulfonyl isocyanate to form a sulfonylurea herbicide. The chlorine and methyl substituents on the pyridine ring would be expected to modulate the herbicidal activity and selectivity of the final product.
Furthermore, the reactivity of the chloro-substituents offers a handle for further molecular elaboration. For instance, nucleophilic substitution of one or both chlorine atoms with various nucleophiles (e.g., amines, alkoxides, or thiolates) could lead to a diverse library of compounds for agrochemical screening.
A patent for a therapeutic application provides insight into the reactivity of the 4-chloro position. In this instance, this compound was reacted with 4-bromo-2-chloroaniline (B1269894) in the presence of a palladium catalyst to yield a diarylamine derivative. googleapis.com This type of cross-coupling reaction is a powerful tool in modern organic synthesis and could be readily adapted for the synthesis of agrochemical intermediates with diarylamine or similar structural motifs, which are present in some fungicides and herbicides.
The following table outlines the key reactants and potential products in the synthesis of agrochemical intermediates starting from this compound, based on its known reactivity.
| Starting Material | Reagent(s) | Potential Intermediate | Potential Agrochemical Class |
| This compound | 1. Thionyl chloride; 2. Ammonia | 4,6-Dichloro-5-methylnicotinamide | Herbicides, Fungicides |
| This compound | 1. Curtius or Hofmann rearrangement reagents | 3-Amino-4,6-dichloro-5-methylpyridine | Herbicides (e.g., Sulfonylureas) |
| This compound | Arylamine, Palladium catalyst | N-Aryl-4-amino-6-chloro-5-methylnicotinic acid | Fungicides, Herbicides |
| This compound | Alcohol, Acid catalyst | Alkyl 4,6-dichloro-5-methylnicotinate | Insecticides, Fungicides |
It is important to reiterate that while the chemical principles supporting these transformations are well-established, specific examples of these routes leading to commercial agrochemicals from this compound are not prevalent in the reviewed literature. The development of novel agrochemicals is a highly proprietary field, and as such, detailed synthetic pathways are often held as trade secrets or are disclosed in patent literature that may not be readily accessible or easily searchable.
Conclusion and Future Research Directions
Summary of Current Understanding of 4,6-Dichloro-5-methylnicotinic Acid Chemistry
The current understanding of this compound is primarily based on fundamental principles of heterocyclic chemistry rather than on a substantial body of dedicated literature. The compound, with the chemical formula C₇H₅Cl₂NO₂, is a polysubstituted pyridine (B92270), a class of compounds of immense importance in pharmaceuticals and materials science. uni.lu Its structure features a carboxylic acid group at the 3-position, two chlorine atoms at the 4- and 6-positions, and a methyl group at the 5-position.
The reactivity of this molecule is expected to be dictated by these three distinct functional groups:
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation, and reduction.
Dichloro-Substituents: The two chlorine atoms on the electron-deficient pyridine ring are anticipated to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 4-position is likely more reactive than the one at the 6-position due to electronic activation from the ring nitrogen. These positions are also prime sites for modern cross-coupling reactions.
Methyl Group: The methyl group is the least reactive site but could potentially undergo oxidation under harsh conditions or participate in radical reactions.
The synthesis of this specific compound is not widely documented in mainstream literature, but established methods for analogous substituted nicotinic acids provide a logical blueprint. chemicalbook.comchemicalbook.com A plausible route would involve the oxidation of a suitable precursor like 3,5-dimethylpyridine (B147111) (3,5-lutidine) to form 5-methylnicotinic acid, followed by a chlorination sequence. chemicalbook.com
Emerging Synthetic Methodologies and Chemical Transformations
While classical multi-step syntheses are plausible, future work should focus on more advanced and efficient methodologies. Emerging strategies in organic synthesis offer promising alternatives for both the construction of the core structure and its subsequent modification.
For Synthesis:
Multicomponent Reactions (MCRs): MCRs that allow for the rapid assembly of highly substituted pyridines from simple acyclic precursors are becoming increasingly powerful. researchgate.net Developing an MCR to construct the 4,6-dichloro-5-methylpyridine core in a single step would represent a significant improvement in efficiency.
Late-Stage C-H Functionalization: Instead of building the ring with all substituents in place, a strategy involving the late-stage C-H chlorination of a pre-formed 5-methylnicotinic acid derivative could offer a more convergent and flexible route.
Biocatalysis: Enzyme-mediated processes are gaining traction for the synthesis of nicotinic acid derivatives due to their high selectivity and mild reaction conditions. frontiersin.org Engineering a biocatalyst for the specific oxidation and chlorination of a pyridine precursor could provide a green and sustainable manufacturing process.
For Transformations:
Palladium-Catalyzed Cross-Coupling: The C-Cl bonds are ideal handles for modern cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the introduction of a wide array of aryl, alkyl, amine, and alkyne groups, creating a library of novel derivatives.
Photoredox Catalysis: Light-mediated reactions could open up novel reactivity pathways, such as radical-based functionalization at the chlorine or methyl positions under exceptionally mild conditions.
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Classical Approach | Emerging Methodologies |
|---|---|---|
| Core Synthesis | Multi-step oxidation and chlorination | Single-step Multicomponent Reaction (MCR) or Late-Stage C-H Functionalization |
| Key Transformations | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling, Photoredox Catalysis |
| Efficiency | Lower atom economy, multiple steps | Higher atom economy, fewer steps |
| Flexibility | Limited to nucleophiles for SNAr | Broad substrate scope for introducing C-C, C-N, C-O bonds |
| Conditions | Often harsh (high temp, strong acids/bases) | Generally mild reaction conditions |
Untapped Potential in Advanced Organic Materials
The unique arrangement of functional groups on the this compound scaffold makes it a highly attractive, yet untapped, building block for advanced organic materials.
Functional Polymers: The two chlorine atoms provide two distinct points for polymerization. Poly(pyridines) are known for their thermal stability and unique electronic properties. This monomer could be used to create linear polymers via di-substitution, potentially leading to new materials for gas separation membranes or high-performance plastics.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nicotinic acid moiety is an excellent ligand for coordinating with metal ions. The additional chloro- and methyl-substituents can be used to tune the steric and electronic environment of the resulting framework, influencing pore size, stability, and catalytic activity.
Organic Electronics: Pyridine-based molecules are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as components of electron-transporting layers or functional dyes. The dichlorinated core can be functionalized via cross-coupling to create extended π-conjugated systems with tailored electronic properties.
Pharmaceutical Scaffolding: Substituted nicotinic acids are prevalent in medicinal chemistry. researchgate.netnih.gov The title compound serves as a rigid scaffold that can be selectively functionalized at three different points (acid, C4-Cl, C6-Cl) to generate libraries of complex molecules for screening as potential therapeutic agents.
Future Directions for Computational and Experimental Investigations
To unlock the potential of this compound, a concerted effort combining both computational and experimental studies is essential.
Computational Investigations:
Reactivity Prediction: Density Functional Theory (DFT) calculations should be employed to model the SNAr and cross-coupling reactions. This can predict the relative reactivity of the C4-Cl versus the C6-Cl bond, guiding experimental efforts and helping to achieve selective functionalization.
Electronic Property Simulation: Time-dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of potential derivatives. This would allow for the in-silico screening of candidates for applications as functional dyes or in OLEDs by predicting their optoelectronic properties.
Conformational Analysis: Understanding the rotational barriers and preferred conformations of derivatives is crucial for designing ligands for MOFs or enzyme inhibitors.
Experimental Investigations:
Synthetic Route Development: The primary experimental goal is to establish a robust and scalable synthesis of the title compound. A comparative study of different synthetic strategies would be highly valuable.
Systematic Reactivity Screening: A comprehensive study of the compound's reactivity is needed. This includes testing a range of nucleophiles in SNAr reactions and exploring the scope of various palladium-catalyzed cross-coupling reactions at the two chloro-positions.
Prototyping Advanced Materials: Promising candidates identified through computational screening should be synthesized. This includes attempting to polymerize the monomer, using it as a ligand to create novel MOFs, and evaluating the photophysical properties of its π-extended derivatives.
Biological Evaluation: Given the prevalence of the nicotinic acid scaffold in bioactive molecules, the compound and its derivatives should be screened for potential biological activity, such as anti-inflammatory or enzyme inhibitory effects. nih.gov
Q & A
Q. What are the established synthetic routes for 4,6-Dichloro-5-methylnicotinic acid, and what are their critical optimization parameters?
The primary synthetic route involves chlorination and methylation of nicotinic acid derivatives. Sabatini et al. (1999) reported the synthesis via ethyl 4,6-dichloro-5-methylnicotinate intermediates, achieving ~92% purity through recrystallization and column chromatography . Key parameters include temperature control during chlorination (20–25°C to avoid over-chlorination) and solvent selection (e.g., ethanol for recrystallization). Yield optimization requires precise stoichiometry of methylating agents like methyl iodide.
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, paired with Nuclear Magnetic Resonance (NMR; 1H, 13C) for structural confirmation . Elemental analysis (C, H, N, Cl) validates empirical formula consistency. For unresolved structural ambiguities, 2D NMR techniques (COSY, HSQC) are critical .
Q. How can researchers address the lack of thermodynamic data (e.g., melting point, stability) for this compound?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under nitrogen atmosphere can determine decomposition temperatures and phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring assess shelf-life under storage conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., conflicting NMR shifts) be resolved during structural elucidation?
Multi-technique validation is essential:
- Compare experimental NMR data with computational predictions (DFT-based tools like Gaussian).
- Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks.
- Cross-validate with X-ray crystallography if single crystals are obtainable . Contradictions often arise from solvent effects or impurities; rigorous purification (e.g., preparative HPLC) is advised .
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies on this compound derivatives?
- Substituent modification : Replace methyl or chloro groups with bioisosteres (e.g., trifluoromethyl, bromo) to assess electronic effects .
- In silico modeling : Molecular docking (AutoDock Vina) and Quantitative SAR (QSAR) models predict binding affinity to biological targets (e.g., enzymes in nicotinic pathways) .
- In vitro assays : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) to correlate structural changes with activity .
Q. How can researchers optimize synthetic yields for scale-up without compromising purity?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during chlorination .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent concentration) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What methodologies are suitable for investigating the compound’s potential biological mechanisms of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.
- Metabolomic profiling : LC-MS/MS-based untargeted metabolomics to identify disrupted pathways in treated cells .
- Kinetic studies : Enzyme inhibition assays (e.g., IC50 determination) for putative targets like nicotinic acetylcholine receptors .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported synthetic yields or reaction conditions?
- Systematic replication : Repeat protocols from conflicting literature sources while controlling variables (e.g., solvent grade, equipment calibration) .
- Peer validation : Collaborate with independent labs to verify reproducibility.
- Meta-analysis : Use software like RevMan to statistically aggregate data from multiple studies and identify outliers .
Q. What steps ensure robust interpretation of bioactivity data when comparing results across studies?
- Standardize assays : Adhere to CLSI guidelines for antimicrobial testing or NIH protocols for cytotoxicity.
- Negative/positive controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate results .
- Data normalization : Express activity metrics (e.g., IC50) relative to internal controls to minimize inter-lab variability .
Method Development and Innovation
Q. How can novel derivatives of this compound be designed for enhanced solubility or bioavailability?
- Prodrug strategies : Introduce ester or amide moieties (e.g., glycine conjugates) cleaved in vivo .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve aqueous dispersion .
- Co-crystallization : Engineer co-crystals with succinic acid or urea to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
